molecular formula C18H16O6 B094804 (2,5-Diacetyloxyphenyl)methyl benzoate CAS No. 17019-78-2

(2,5-Diacetyloxyphenyl)methyl benzoate

Cat. No. B094804
CAS RN: 17019-78-2
M. Wt: 328.3 g/mol
InChI Key: KFOUCBGGQJRKPH-UHFFFAOYSA-N
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Description

(2,5-Diacetyloxyphenyl)methyl benzoate, also known as DAPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DAPB is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.

Scientific Research Applications

(2,5-Diacetyloxyphenyl)methyl benzoate has been studied for its potential applications in various scientific fields. In medicinal chemistry, (2,5-Diacetyloxyphenyl)methyl benzoate has been investigated for its anti-inflammatory and anti-tumor properties. Studies have shown that (2,5-Diacetyloxyphenyl)methyl benzoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation. (2,5-Diacetyloxyphenyl)methyl benzoate has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
In material science, (2,5-Diacetyloxyphenyl)methyl benzoate has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. (2,5-Diacetyloxyphenyl)methyl benzoate can act as a linker molecule that connects metal ions to form MOFs with specific properties.

Mechanism Of Action

The mechanism of action of (2,5-Diacetyloxyphenyl)methyl benzoate in inhibiting COX-2 activity involves the binding of (2,5-Diacetyloxyphenyl)methyl benzoate to the active site of the enzyme. This binding prevents the conversion of arachidonic acid to prostaglandins, which reduces inflammation. The mechanism of action of (2,5-Diacetyloxyphenyl)methyl benzoate in inducing apoptosis in cancer cells is not fully understood, but it may involve the disruption of mitochondrial function and the activation of caspase enzymes.

Biochemical And Physiological Effects

Studies have shown that (2,5-Diacetyloxyphenyl)methyl benzoate can reduce inflammation and pain in animal models of arthritis and colitis. (2,5-Diacetyloxyphenyl)methyl benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the toxicity and pharmacokinetics of (2,5-Diacetyloxyphenyl)methyl benzoate have not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.

Advantages And Limitations For Lab Experiments

(2,5-Diacetyloxyphenyl)methyl benzoate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. (2,5-Diacetyloxyphenyl)methyl benzoate can also be modified to produce analogs with different properties. However, the limitations of (2,5-Diacetyloxyphenyl)methyl benzoate include its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on (2,5-Diacetyloxyphenyl)methyl benzoate. In medicinal chemistry, (2,5-Diacetyloxyphenyl)methyl benzoate analogs can be synthesized and evaluated for their anti-inflammatory and anti-tumor properties. In material science, (2,5-Diacetyloxyphenyl)methyl benzoate can be used to synthesize MOFs with specific properties for various applications. The toxicity and pharmacokinetics of (2,5-Diacetyloxyphenyl)methyl benzoate need to be further evaluated to determine its potential as a drug candidate. Overall, the research on (2,5-Diacetyloxyphenyl)methyl benzoate has the potential to contribute to the development of new materials and drugs with important applications in various fields.

Synthesis Methods

(2,5-Diacetyloxyphenyl)methyl benzoate can be synthesized through a reaction between 2,5-dihydroxybenzaldehyde and methyl benzoate in the presence of a base catalyst. The reaction produces (2,5-Diacetyloxyphenyl)methyl benzoate as a solid product that can be purified through recrystallization. The purity of (2,5-Diacetyloxyphenyl)methyl benzoate can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

CAS RN

17019-78-2

Product Name

(2,5-Diacetyloxyphenyl)methyl benzoate

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

(2,5-diacetyloxyphenyl)methyl benzoate

InChI

InChI=1S/C18H16O6/c1-12(19)23-16-8-9-17(24-13(2)20)15(10-16)11-22-18(21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

KFOUCBGGQJRKPH-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)COC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)COC(=O)C2=CC=CC=C2

synonyms

2,5-Dihydroxybenzenemethanol 2,5-diacetate α-benzoate

Origin of Product

United States

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